molecular formula C10H12F3N3O2 B2467759 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate CAS No. 2247849-94-9

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate

Cat. No.: B2467759
CAS No.: 2247849-94-9
M. Wt: 263.22
InChI Key: SRCMKWLCJIBKRH-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate is a heterocyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting downstream signaling pathways . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.C2HF3O2/c1-6-10-5-8-7(11-6)3-2-4-9-8;3-2(4,5)1(6)7/h5,9H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCMKWLCJIBKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)CCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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